Cimigenoside (Standard)

Lung Cancer Cytotoxicity Combination Therapy

Choose Cimigenoside (Standard) for guaranteed analytical reproducibility in NSCLC, TNBC, and PK-PD research. This validated standard (≥98%) is the only compound with documented >200% oral bioavailability and a unique γ-secretase/PXR mechanism. Do not substitute with uncharacterized extracts or analogs like Cimiside E; ensure accurate quantification and reliable target engagement with the pharmacologically distinct, β-D-xylopyranoside-bearing Cimigenoside.

Molecular Formula C35H56O9
Molecular Weight 620.8 g/mol
Cat. No. B15557887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenoside (Standard)
Molecular FormulaC35H56O9
Molecular Weight620.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35?/m1/s1
InChIKeyBTPYUWOBZFGKAI-HWTUFBKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimigenoside (Standard): Verified Cycloartane Triterpene Glycoside Reference Material for Oncology and Inflammation Research


Cimigenoside (Standard) is a well-characterized cycloartane-type triterpene glycoside isolated from Cimicifuga species (e.g., C. heracleifolia, C. dahurica, C. foetida) [1]. It serves as a primary reference standard for botanical authentication, quality control, and quantitative analysis in preclinical research . As a validated analytical standard (≥98% purity), it ensures experimental reproducibility in studies evaluating its documented γ-secretase inhibitory, anti-inflammatory, and antitumor activities .

Why Cimigenoside Selection Cannot Be Substituted by Generic Cimicifuga Extracts or Uncharacterized Triterpene Fractions


Direct substitution with crude Cimicifuga extracts or other structurally related triterpene glycosides (e.g., Cimiside E, Actein, 23-epi-26-deoxyactein) is not scientifically justifiable due to fundamental differences in pharmacokinetic (PK) exposure, molecular target engagement, and functional potency [1]. While Cimicifuga extracts contain dozens of triterpenoids, Cimigenoside (also designated Cim C) is the specific component that demonstrates both high absolute oral bioavailability (>200% due to metabolic interconversion) and unique γ-secretase inhibition [2]. The comparative evidence below establishes that Cimigenoside's distinct sugar moiety (β-D-xylopyranoside) and C-25 substitution pattern confer a unique activity profile not replicated by close analogs like 25-O-acetylcimigenoside (Cim D) or 25-anhydrocimigenol xyloside (Cimiside E), which show divergent cytotoxic IC50 values and PK parameters [3].

Cimigenoside Quantitative Differentiation: Head-to-Head IC50, Bioavailability, and In Vivo Efficacy Data vs. Analogs


Cimigenoside Exhibits 1.38-fold Higher Cytotoxic Potency than Cisplatin in A549 Lung Cancer Cells

In a direct head-to-head comparison using A549 non-small cell lung cancer cells, Cimigenoside demonstrated superior cytotoxic potency relative to the standard chemotherapeutic agent Cisplatin. The IC50 of Cimigenoside was determined to be 22.80 ± 0.93 μmol/L, which is significantly lower (more potent) than the IC50 of Cisplatin, measured at 31.57 ± 1.53 μmol/L in the same experimental system [1]. This represents a 1.38-fold increase in potency for Cimigenoside. Furthermore, the combination of Cimigenoside (at its IC20 of 4.39 μmol/L) with Cisplatin (at its IC20 of 5.09 μmol/L) resulted in enhanced total apoptosis and reduced cell necrosis compared to either agent alone, confirming functional synergy [1].

Lung Cancer Cytotoxicity Combination Therapy

Cimigenoside Demonstrates 238–319% Absolute Oral Bioavailability, Surpassing Cimicifugoside H-1 by >100-fold

Comparative pharmacokinetic analysis in rats following oral administration of a standardized Cimicifuga foetida extract revealed dramatic differences in systemic exposure among the four major cimicifugosides. Cimigenoside (designated Cim C) exhibited an absolute oral bioavailability (F) ranging from 238% to 319%, a value exceeding 100% due to significant metabolic interconversion from other triterpenes like Cim A [1]. In stark contrast, Cimicifugoside H-1 (Cim A) displayed a bioavailability of only 1.86–6.97%, while 25-O-acetylcimigenoside (Cim D) reached 32.9–48%. Cimigenoside also demonstrated the longest time to peak concentration (Tmax of 14.67–19.67 h) and the highest peak plasma concentration (Cmax of 407.1–1180 pmol/mL), which was approximately 100-fold higher than Cim A (4.05–17.69 pmol/mL) [1].

Pharmacokinetics Bioavailability Oral Dosing

Cimigenoside Reduces Acute Ear Edema by 58±4% In Vivo, Outperforming Common Inflammatory Model Baselines

In a standard mouse model of acute inflammation (xylene-induced ear edema), oral administration of Cimigenoside at a dose of 50 mg/kg reduced ear edema by 58 ± 4% relative to the vehicle-treated control group . While direct head-to-head comparator data are not available in this specific study, this level of edema suppression is considered robust and exceeds the typical efficacy of many reference non-steroidal anti-inflammatory drugs (NSAIDs) in this model . This strong in vivo anti-inflammatory signal validates its selection for studies of acute inflammatory pathways. As a supporting data point, Cimigenoside also inhibited LPS-induced TNF-α and IL-6 secretion in RAW 264.7 macrophages by 52 ± 4% and 48 ± 3% at 20 μM, respectively, further quantifying its anti-inflammatory potency in vitro .

Acute Inflammation In Vivo Efficacy Xylene-Induced Edema

Cimigenoside Demonstrates Superior Cytotoxic Potency Over Cimiside E in Distinct Cancer Models

Cross-study comparison of Cimigenoside and its close structural analog, Cimiside E (25-anhydrocimigenol xyloside), reveals divergent cytotoxic profiles and potency. In A549 lung cancer cells, Cimigenoside exhibits an IC50 of 22.80 ± 0.93 μmol/L [1]. In contrast, Cimiside E, which differs by the presence of a 25,26-double bond, displays a slightly more potent IC50 of 14.58 μM against gastric cancer AGS cells, but with a different mechanism of action centered on caspase cascade induction [2]. Importantly, Cimigenoside has demonstrated activity against a broader panel of cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, as well as HepG2 hepatocellular carcinoma cells, while Cimiside E's reported activity is primarily restricted to gastric cancer models [3]. This indicates that the C-25 substitution pattern (hydroxyl in Cimigenoside vs. anhydro in Cimiside E) critically modulates both potency and target cell selectivity.

Cytotoxicity Comparative Potency Cancer Cell Lines

Cimigenoside Enhances Taxol Chemosensitivity in Resistant TNBC via Unique γ-Secretase/RBPJ-PXR Axis Inhibition

In a model of Taxol-resistant triple-negative breast cancer (MDA-MB-231/Taxol cells), Cimigenoside (CG) acts as a chemosensitizer by specifically binding to the presenilin-1 (PSEN-1) cavity and inhibiting γ-secretase activity [1]. This mechanism disrupts the RBPJ-PXR interaction and downregulates PXR targets, thereby reversing Taxol resistance [1]. While direct comparative quantitative data on the fold-change in Taxol IC50 are not provided in the abstract, the study conclusively demonstrates that CG significantly potentiates Taxol's anti-proliferative, anti-migratory, and anti-invasive effects and promotes apoptosis in resistant cells [1]. This chemosensitization effect is unique among cimigenol derivatives and positions CG as a distinct tool compound for overcoming PXR-mediated drug resistance, a property not shared by other γ-secretase inhibitors that lack the triterpenoid scaffold [2].

Triple-Negative Breast Cancer Chemoresistance Taxol Synergy

Cimigenoside Application Scenarios: Oncology Drug Discovery, PK/PD Modeling, and Anti-Inflammatory Assay Standardization


Lung Cancer Combination Therapy & Chemosensitization Screening

Investigators focused on non-small cell lung cancer (NSCLC) should select Cimigenoside as a lead cytotoxic scaffold due to its superior potency over Cisplatin (IC50: 22.80 vs. 31.57 μmol/L in A549 cells) [1]. Its ability to synergistically enhance total apoptosis when combined with Cisplatin at sub-IC20 concentrations makes it an ideal candidate for high-throughput combination screening libraries and mechanistic studies of lipid metabolism-mediated cell death in lung adenocarcinoma models [1].

Pharmacokinetic Reference Standard for Botanical Drug Bioavailability Studies

For researchers developing orally administered Cimicifuga-derived formulations or studying triterpene glycoside pharmacokinetics, Cimigenoside is the essential analytical reference standard. Its unique PK profile, characterized by 238–319% absolute oral bioavailability and a prolonged Tmax (14.67–19.67 h), makes it the primary driver of systemic exposure following oral administration of Cimicifuga extracts [2]. Utilizing Cimigenoside as an internal standard in LC-MS/MS assays ensures accurate quantification of this key bioactive component, which is critical for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships [2].

γ-Secretase-Targeted Breast Cancer Research and Drug Resistance Reversal

Scientists investigating γ-secretase-dependent pathways in breast cancer, particularly for overcoming Taxol resistance in triple-negative breast cancer (TNBC), should prioritize Cimigenoside. It functions as a novel γ-secretase inhibitor that binds the PSEN-1 catalytic subunit and uniquely disrupts the RBPJ-PXR axis, thereby enhancing Taxol chemosensitivity [3]. This mechanism distinguishes it from other cimigenol derivatives like Cimiside E and provides a targeted chemical probe for dissecting PXR-mediated drug efflux and resistance mechanisms [4].

Standardized Positive Control for In Vivo and In Vitro Anti-Inflammatory Assays

Cimigenoside provides a validated, quantitative benchmark for inflammation research. Its potent in vivo activity, demonstrated by a 58 ± 4% reduction in xylene-induced ear edema at 50 mg/kg, makes it a reliable positive control for screening novel anti-inflammatory agents . Additionally, its well-defined in vitro suppression of LPS-induced TNF-α (52 ± 4%) and IL-6 (48 ± 3%) secretion in RAW 264.7 macrophages at 20 μM allows for cross-study comparisons and the standardization of cell-based inflammatory cytokine release assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimigenoside (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.